N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline
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Overview
Description
N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with a suitable ketone, such as cyclohexanone, in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through several steps, ultimately yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to other indole derivatives .
Properties
IUPAC Name |
3-hydroxy-1-phenyl-3-(trifluoromethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)11-8-4-5-9-12(11)19(13(14)20)10-6-2-1-3-7-10/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMSDVVUOUVOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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